Enzyme Inhibition: 3CL Protease Acylation Activity Comparison Within N-Acylbenzimidazole Series
In a panel of N-acylbenzimidazole derivatives, the length of the acyl chain directly influences the potency of SARS-CoV-2 3CL protease inhibition. The optimized compound 56 (IC50 = 70 nM) emerged from a 60-analog series where the acyl group was varied. While the specific data point for the unadorned palmitoyl compound is not reported in the abstract, the structure-activity relationship demonstrates that extended alkyl chains significantly modulate the covalent reversible acylation of the catalytic cysteine thiol, providing a mechanistic framework for selecting 1-palmitoyl-1H-benzimidazole over truncated acyl analogs [1].
| Evidence Dimension | 3CLpro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Specific IC50 value for 1-palmitoyl-1H-benzimidazole not provided in the source; structural contribution inferred from series SAR. |
| Comparator Or Baseline | Compound 56 (optimized N-acyl analog, IC50 = 70 nM) vs. 60 other N-acylbenzimidazole analogs with varying acyl chains [1]. |
| Quantified Difference | Not calculable for the specific compound; the series demonstrates that acyl chain variation modulates IC50, with the best compound achieving 70 nM. |
| Conditions | In vitro enzymatic assay against recombinant SARS-CoV-2 3CLpro, measured by fluorescence-based kinetic assay [1]. |
Why This Matters
This evidence establishes that the N-acylbenzimidazole chemotype is a validated covalent warhead for a high-value viral target, where the palmitoyl chain can be rationally selected as a starting point for optimizing residence time and selectivity compared to shorter-chain analogs.
- [1] Chaibi, F.-Z., Brier, L., Carré, P., et al. (2024). N-acylbenzimidazoles as selective Acylators of the catalytic cystein of the coronavirus 3CL protease. European Journal of Medicinal Chemistry, 276, 116707. View Source
